amine CAS No. 1247734-99-1](/img/structure/B3225328.png)
[(4-Bromophenyl)methyl](2-bromoprop-2-en-1-yl)amine
Overview
Description
“(4-Bromophenyl)methylamine” is a chemical compound with the molecular formula C10H11Br2N . It has a molecular weight of 305.01 . This compound is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “(4-Bromophenyl)methylamine” consists of a bromophenyl group, a bromopropenyl group, and an amine group . The exact spatial arrangement of these groups can be determined through techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Bromophenyl)methylamine” include its molecular weight (305.01) and its molecular formula (C10H11Br2N) . More detailed properties such as melting point, boiling point, and density were not found in the available resources .Mechanism of Action
BAM-15 acts on the mitochondria, which are the energy-producing organelles in cells. It increases mitochondrial respiration by uncoupling the electron transport chain from ATP synthesis. This leads to an increase in the production of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, BAM-15 has been found to activate the mitochondrial unfolded protein response (UPRmt), which is a stress response pathway that helps to maintain mitochondrial function.
Biochemical and Physiological Effects:
BAM-15 has been found to have a wide range of biochemical and physiological effects. It has been shown to increase mitochondrial respiration, induce apoptosis in cancer cells, and activate the mitochondrial unfolded protein response. Additionally, BAM-15 has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of BAM-15 is that it has a wide range of biological effects, making it a promising compound for scientific research. Additionally, BAM-15 is relatively easy to synthesize and can be obtained in high purity. However, one limitation of BAM-15 is that it can be toxic at high concentrations, which may limit its use in some experiments. Additionally, more research is needed to fully understand the mechanism of action of BAM-15 and its potential side effects.
Future Directions
There are several future directions for research on BAM-15. One area of research could focus on the use of BAM-15 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of BAM-15 and its potential side effects. Finally, BAM-15 could be used as a tool to study mitochondrial function and the role of mitochondria in disease.
Scientific Research Applications
BAM-15 has been found to have a wide range of biological effects, making it a promising compound for scientific research. It has been shown to increase mitochondrial respiration and induce apoptosis in cancer cells. Additionally, BAM-15 has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Safety and Hazards
properties
IUPAC Name |
2-bromo-N-[(4-bromophenyl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2N/c1-8(11)6-13-7-9-2-4-10(12)5-3-9/h2-5,13H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTVZAQLCUEQDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CNCC1=CC=C(C=C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,7-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-2,1,3-benzothiadiazole](/img/structure/B3225246.png)

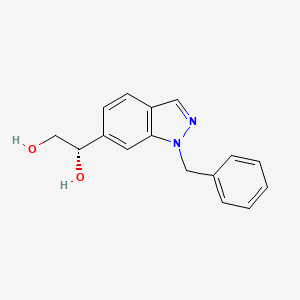
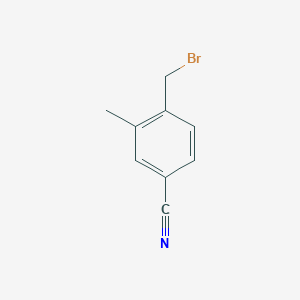

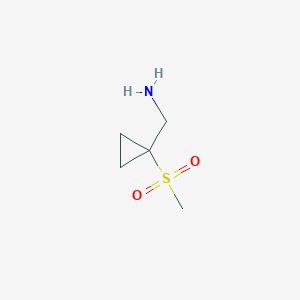
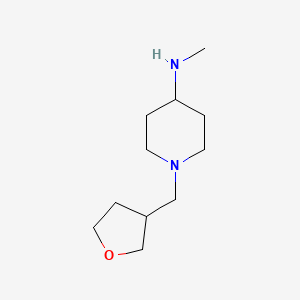
![4-[(Ethylsulfanyl)methyl]pyridin-2-amine](/img/structure/B3225286.png)
![6-Ethoxybenzo[d]thiazole](/img/structure/B3225301.png)
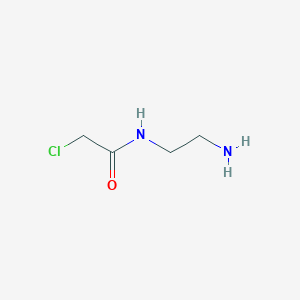

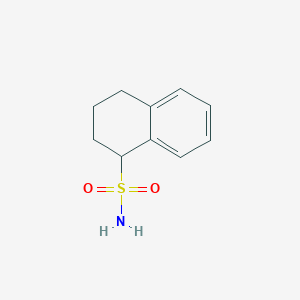
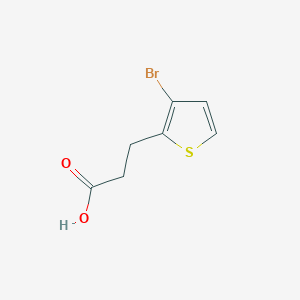
![2-[(Piperazine-1-sulfonyl)amino]ethan-1-ol](/img/structure/B3225351.png)